[4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4S)-4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol is a complex organic compound that features a benzopyran ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a pyridine derivative and a benzopyran precursor, followed by a series of steps involving reduction, oxidation, and functional group transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalytic processes and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
[(2R,4S)-4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridin-2-yl-methanones, while reduction could produce different alcohol derivatives .
Scientific Research Applications
[(2R,4S)-4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2R,4S)-4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzopyran and pyridine derivatives, such as:
- Pyridin-2-yl-methanones
- Benzopyran-4-yl derivatives
- Pyridin-3-yl-methanols
Uniqueness
[(2R,4S)-4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol is unique due to its specific stereochemistry and the combination of benzopyran and pyridine rings. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(4-methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl)methanol |
InChI |
InChI=1S/C16H17NO2/c1-16(11-18)9-15(12-5-4-8-17-10-12)19-14-7-3-2-6-13(14)16/h2-8,10,15,18H,9,11H2,1H3 |
InChI Key |
LXDAZWNXQOYDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC2=CC=CC=C21)C3=CN=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.